molecular formula C19H21NO4 B249982 N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No.: B249982
M. Wt: 327.4 g/mol
InChI Key: KLRUQOTYIXIJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as MTFB, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. MTFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 335.4 g/mol. The compound is synthesized using a multistep process and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood, but it is believed to act through various pathways such as the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways such as NF-κB and PI3K/Akt/mTOR. This compound has also been shown to inhibit the activity of various enzymes such as topoisomerase II and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as anti-tumor, anti-inflammatory, and neuroprotective effects. The compound has also been shown to inhibit the activity of various enzymes such as topoisomerase II and HDAC.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments such as its small molecular weight, ease of synthesis, and ability to target multiple pathways. However, the compound also has limitations such as low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another potential direction is to study the compound's mechanism of action in more detail and identify new targets for drug development. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in vivo.

Synthesis Methods

N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4-aminophenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield this compound. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C19H21NO4/c1-22-16-10-6-15(7-11-16)20-19(21)14-4-8-17(9-5-14)24-13-18-3-2-12-23-18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21)

InChI Key

KLRUQOTYIXIJRU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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